l-Isoasparagine

描述

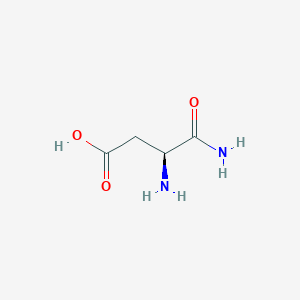

l-Isoasparagine: is an isomer of the amino acid asparagine It is a non-standard amino acid that is not commonly found in proteins but can be synthesized in the laboratory this compound is structurally similar to l-asparagine, with the primary difference being the position of the amide group

准备方法

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: l-Isoasparagine can be synthesized from β-benzyl aspartate.

Biosynthesis: In some biosynthetic pathways, this compound is produced as a byproduct.

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its limited use and the complexity of its synthesis. Most production methods are still in the research and development phase, focusing on optimizing yields and reducing costs.

化学反应分析

Types of Reactions:

Reduction: Reduction reactions involving l-isoasparagine are also not extensively studied.

Substitution: this compound can participate in substitution reactions, particularly in the formation of peptide bonds.

Common Reagents and Conditions:

Substitution: Peptide bond formation typically involves reagents like carbodiimides (e.g., EDCI) and conditions that favor amide bond formation.

Major Products:

Peptide Formation: When this compound is incorporated into peptides, the major products are the resulting peptides with this compound residues.

科学研究应用

Biochemical Research

1.1 Role in Enzyme Inhibition

l-Isoasparagine has been identified as a potent inhibitor of the enzyme aspartate transcarbamoylase (ATCase) from Escherichia coli. The derivative N-phosphonacetyl-l-isoasparagine (PALI) demonstrates strong binding affinity with a dissociation constant (K_D) of 2 μM, indicating its potential for use in biochemical assays and drug design targeting ATCase. Structural studies reveal that PALI forms extensive hydrogen bonds with the enzyme, enhancing our understanding of enzyme-inhibitor interactions .

1.2 Protein Stability and Modification

The formation of isoaspartate from asparagine residues in proteins can affect their stability and biological activity. Research indicates that isoaspartate formation can lead to decreased biological activity and increased susceptibility to proteolytic degradation. The enzyme protein l-isoaspartyl methyltransferase can measure isoAsp sites, providing insights into protein aging and stability .

Cell Culture Applications

This compound is utilized in cell culture media to support the growth of various cell lines. It plays a critical role in enhancing cell viability and productivity, particularly in the production of recombinant proteins.

Table 1: Effects of this compound on Cell Culture

| Cell Type | Application | Effect on Growth/Production |

|---|---|---|

| Chinese Hamster Ovary Cells | Monoclonal Antibody Production | Increased yield by up to 85% |

| Human Colon Adenocarcinoma | Tumor Cell Growth | Critical for maintaining cell viability |

| Bacillus subtilis | Spore Germination | Enhanced germination rates |

Research indicates that optimized supplementation with this compound can significantly improve the yield of bioproducts in cell cultures, particularly when combined with other amino acids like glutamine .

Pharmaceutical Applications

3.1 Drug Development

The unique properties of this compound make it a candidate for developing new pharmaceuticals. Its ability to inhibit specific enzymes allows for targeted therapeutic strategies against bacterial infections by disrupting essential metabolic pathways.

3.2 Case Study: N-Phosphonacetyl-l-isoasparagine

The synthesis and characterization of N-phosphonacetyl-l-isoasparagine have been documented as a promising approach for drug development against bacterial enzymes. The compound's ability to induce conformational changes in ATCase suggests its potential utility in designing inhibitors that could serve as antibiotics .

Implications in Protein Chemistry

4.1 Isoaspartate Formation

Isoaspartate formation is a significant concern in protein chemistry due to its impact on protein functionality. Studies show that certain sequences within proteins are more prone to undergo this modification, leading to alterations in activity and stability . Understanding these mechanisms is crucial for the design of stable therapeutic proteins.

作用机制

it is known that asparagine and its derivatives play a role in the metabolism of toxic ammonia in the body through the action of asparagine synthetase, which attaches ammonia to aspartic acid in an amidation reaction . l-Isoasparagine may similarly participate in metabolic pathways, although specific molecular targets and pathways are not well-characterized.

相似化合物的比较

l-Asparagine: The primary difference between l-asparagine and l-isoasparagine is the position of the amide group. l-Asparagine is a standard amino acid found in proteins, whereas this compound is not.

d-Asparagine: An enantiomer of l-asparagine, differing in the spatial arrangement of atoms.

N-phosphonacetyl-l-isoasparagine: A potent and specific inhibitor of Escherichia coli aspartate transcarbamoylase.

Uniqueness:

Structural Differences: The unique positioning of the amide group in this compound distinguishes it from other similar compounds.

Biosynthetic Pathways: this compound is involved in unique biosynthetic pathways, such as those for cystobactamid antibiotics.

生物活性

l-Isoasparagine, an isomer of asparagine, has garnered attention in biochemical research due to its unique structural properties and biological activities. This article delves into the biosynthesis, functional roles, and potential applications of this compound, supported by data tables and case studies.

1. Biosynthesis of this compound

This compound is synthesized through a process involving the enzyme CysH, which plays a critical role in the biosynthetic pathway of cystobactamids—natural products derived from myxobacteria. Research indicates that CysH can catalyze the conversion of l-asparagine to this compound via an aminomutase reaction. This transformation is facilitated by the bifunctional domain within CysH, which exhibits both aminomutase and amide dehydratase activities depending on the substrate and reaction conditions .

Biosynthetic Pathway Overview

| Component | Function |

|---|---|

| CysH | Converts l-asparagine to this compound |

| CysJ | Hydroxylates bound substrates |

| CysQ | Methylates hydroxylated products |

| CysB | Transfers products to subsequent biosynthetic modules |

2. Biological Functions

This compound has been implicated in various biological functions, particularly in microbial systems. It serves as a building block in the synthesis of cystobactamids, which exhibit antibacterial properties against Gram-negative bacteria. The presence of this compound in these compounds enhances their efficacy compared to their l-asparagine counterparts .

Antibacterial Activity

Studies have shown that cystobactamids containing this compound linkers demonstrate potent antibacterial activity. For instance, the structural modification involving this compound significantly improves the binding affinity and inhibitory effects against target enzymes such as aspartate transcarbamoylase (ATCase) in Escherichia coli .

Case Study 1: Inhibition of ATCase

A notable study synthesized N-phosphonacetyl-l-isoasparagine (PALI), a potent inhibitor of ATCase. The research demonstrated that PALI binds with high affinity (K_D = 2 μM) and induces significant conformational changes in the enzyme, enhancing our understanding of enzyme regulation through substrate analogs .

Case Study 2: Biosynthesis Pathway Elucidation

In another investigation, researchers utilized targeted gene deletions in Myxococcus xanthus to explore the biosynthesis of cystobactamids. The study confirmed that deletion of the AMDH domain in CysH resulted in the loss of this compound production, underscoring its essential role in natural product biosynthesis .

4. Research Findings and Implications

The exploration of this compound's biological activity reveals its potential applications in drug development and biotechnology:

- Antibacterial Agents : The incorporation of this compound into antibiotic compounds could lead to more effective treatments against resistant bacterial strains.

- Enzyme Inhibitors : Compounds like PALI highlight the utility of this compound as a scaffold for designing specific enzyme inhibitors.

5. Conclusion

This compound represents a significant area of interest within biochemical research due to its unique properties and biological activities. Its role in microbial biosynthesis and potential therapeutic applications underscore the importance of further studies to fully elucidate its mechanisms and enhance its utilization in medicinal chemistry.

属性

IUPAC Name |

(3S)-3,4-diamino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLJIHNCYNOQEQ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28057-52-5 | |

| Record name | Isoasparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028057525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOASPARAGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9ANT46A26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the binding of PALI affect the quaternary structure of ATCase?

A2: Kinetic studies and small-angle X-ray scattering experiments demonstrate that PALI, similar to PALA, can induce a cooperative transition of ATCase from the T (tense) to the R (relaxed) state. [, ] This allosteric regulation is crucial for the enzyme's function.

Q2: What insights does the crystal structure of the ATCase-PALI complex offer regarding substrate binding?

A3: The X-ray crystallographic structure of the ATCase-PALI complex reveals 22 hydrogen bonding interactions between the enzyme and the inhibitor. [, , ] Notably, this analysis highlights the crucial role of the α-carboxylate group in PALI for binding to ATCase, likely contributing significantly to its inhibitory potency. [, ]

Q3: Have any alternative synthetic routes been explored for L-isoasparagine and its derivatives?

A4: Yes, research has focused on developing convenient synthetic methods for this compound and L-isoglutamine, including their derivatives suitable for peptide synthesis. [] This is essential for exploring their potential in various applications, including the development of novel peptide-based therapeutics.

Q4: Beyond its role as an ATCase inhibitor, has this compound been explored as a building block for other biologically active compounds?

A5: Yes, researchers have synthesized peptide derivatives of the antitumor agent N-phosphonacetyl-L-aspartic acid, incorporating this compound. [] This strategy aims to develop potential prodrugs or utilize a lysosomotropic carrier approach for targeted drug delivery.

Q5: What is the intrinsic pKa of the aspartyl carboxyl group in this compound, and how does it compare to L-aspartic acid?

A6: The intrinsic pKa values of aspartyl and glutamyl carboxyl groups were determined using N-acetyl-L-isoasparagine and N-acetyl-L-isoglutamine as model compounds. [, ] The results indicated that the aspartyl carboxyl group in this compound (pKa = 4.08) is slightly less acidic than that in L-aspartic acid. This information is valuable for understanding the ionization behavior of these amino acid derivatives in various chemical environments.

Q6: Has this compound been studied in the context of enzymatic peptide synthesis?

A7: Research has identified an enzyme capable of producing N-(L-α-L-aspartyl)-L-phenylalanine methyl ester from this compound and L-phenylalanine methyl ester. [] This discovery opens up possibilities for utilizing this compound in enzymatic peptide synthesis, potentially offering advantages such as higher selectivity and milder reaction conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。